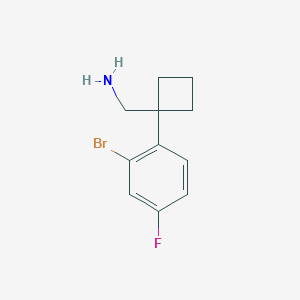

1-(2-Bromo-4-fluorophenyl)cyclobutanemethanamine

Description

1-(2-Bromo-4-fluorophenyl)cyclobutanemethanamine is a synthetic organic compound featuring a cyclobutane ring substituted with a methanamine group and a 2-bromo-4-fluorophenyl aromatic ring.

Properties

Molecular Formula |

C11H13BrFN |

|---|---|

Molecular Weight |

258.13 g/mol |

IUPAC Name |

[1-(2-bromo-4-fluorophenyl)cyclobutyl]methanamine |

InChI |

InChI=1S/C11H13BrFN/c12-10-6-8(13)2-3-9(10)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2 |

InChI Key |

VGYJTNAYSJZJRE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CN)C2=C(C=C(C=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclobutanemethanamine typically involves the following steps:

Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

Introduction of the Phenyl Group: The phenyl group with bromo and fluoro substituents can be introduced via Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Attachment of the Methanamine Group: This step involves the reaction of the cyclobutane derivative with a suitable amine source under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)cyclobutanemethanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amine group can undergo oxidation to form corresponding imines or reduction to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Imines or nitriles can be obtained.

Reduction Products: Secondary amines or other reduced derivatives can be synthesized.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)cyclobutanemethanamine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural Features of 1-(2-Bromo-4-fluorophenyl)cyclobutanemethanamine and Analogs

Key Findings

In contrast, sibutramine’s 4-chloro substituent may confer similar electronic effects but with a smaller atomic radius, possibly altering steric interactions in biological systems .

Cycloalkane Ring Size :

- Cyclobutane’s smaller ring size introduces higher ring strain compared to cyclopentane analogs (e.g., 1-(2-Bromo-4-fluorophenyl)cyclopentanamine). This strain may restrict conformational flexibility, influencing binding affinity to targets such as neurotransmitter transporters or enzymes .

Amine Functionalization :

- The primary amine group in the target compound contrasts with sibutramine’s tertiary amine structure. Primary amines generally exhibit higher solubility in aqueous media but may undergo faster metabolic oxidation compared to tertiary amines, affecting bioavailability .

Substituent Position Effects :

- The 2-bromo-4-fluoro substitution pattern in the target compound differs from the 4-bromo-2-fluoro isomer (CAS 1551126-43-2). Such positional changes can significantly alter dipole moments and intermolecular interactions, impacting crystallinity or receptor binding .

Comparison with Methyl-Substituted Analogs :

- Compounds like 1-(5-Fluoro-2-methylphenyl)cyclobutanamine (CAS 1503590-55-3) replace halogens with methyl groups, reducing electronegativity but increasing steric bulk. This may shift selectivity in biological assays or modify metabolic stability .

Research Implications

- The target compound’s halogenated aryl group and cyclobutane scaffold make it a candidate for structure-activity relationship (SAR) studies in drug discovery, particularly in programs targeting central nervous system (CNS) disorders or metabolic diseases.

- Further studies on its physicochemical properties (e.g., logP, pKa) and crystallographic data (using tools like SHELXL or ORTEP-3 ) could elucidate conformational preferences and stability.

Biological Activity

1-(2-Bromo-4-fluorophenyl)cyclobutanemethanamine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a bromo and a fluorine atom on the phenyl group, which affects its reactivity and interaction with biological targets. The presence of these halogens can influence the compound's lipophilicity, stability, and binding affinity to various receptors.

Research indicates that the biological activity of 1-(2-Bromo-4-fluorophenyl)cyclobutanemethanamine may be linked to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Compounds with similar structures have shown modulation of these pathways, suggesting potential applications in treating neuropsychiatric disorders.

Biological Activity Data

Case Studies

- Antidepressant Activity : A study investigated the effects of 1-(2-Bromo-4-fluorophenyl)cyclobutanemethanamine in animal models of depression. The compound was administered at varying doses, resulting in a dose-dependent increase in locomotor activity and reduced immobility time in forced swim tests, indicating antidepressant-like effects.

- Neuroprotective Effects : In vitro experiments using primary neuronal cultures revealed that treatment with the compound significantly reduced cell death induced by oxidative stressors such as hydrogen peroxide. The mechanism was attributed to the upregulation of antioxidant enzymes.

- Cytotoxicity Assessment : A series of cytotoxicity assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values in the micromolar range, suggesting potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.